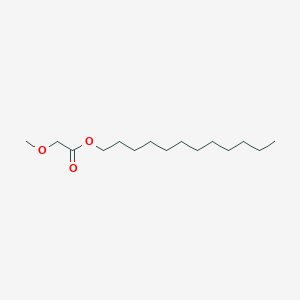
Methoxyacetic acid, dodecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxyacetic Acid Dodecyl Ester is an organic compound belonging to the ester family It is derived from methoxyacetic acid and dodecanol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxyacetic Acid Dodecyl Ester can be synthesized through the esterification of methoxyacetic acid with dodecanol. The reaction typically involves heating methoxyacetic acid and dodecanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Methoxyacetic Acid+Dodecanol→Methoxyacetic Acid Dodecyl Ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous reactor to increase efficiency. The reaction mixture is heated to around 100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Types of Reactions:
Hydrolysis: Methoxyacetic Acid Dodecyl Ester can undergo hydrolysis in the presence of an acid or base to yield methoxyacetic acid and dodecanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Methoxyacetic acid and dodecanol.
Oxidation: Methoxyacetic acid and dodecanoic acid.
Reduction: Methoxyethanol and dodecanol.
Wissenschaftliche Forschungsanwendungen
Methoxyacetic Acid Dodecyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a model compound in studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
Methoxyacetic Acid Dodecyl Ester can be compared with other esters such as:
Ethyl Acetate: Commonly used as a solvent with a lower boiling point.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Butyl Propionate: Used in perfumes and has a higher boiling point.
Uniqueness: Methoxyacetic Acid Dodecyl Ester is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain esters. This makes it suitable for applications requiring more stable and less volatile compounds.
Vergleich Mit ähnlichen Verbindungen
- Ethyl Acetate
- Methyl Butyrate
- Butyl Propionate
Eigenschaften
CAS-Nummer |
959247-28-0 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
dodecyl 2-methoxyacetate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
IMMQHUWRFBSNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
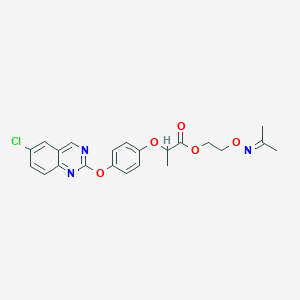
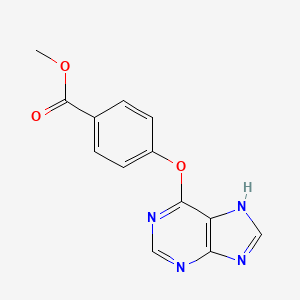
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
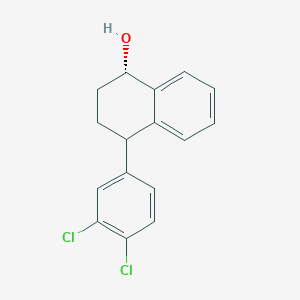
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
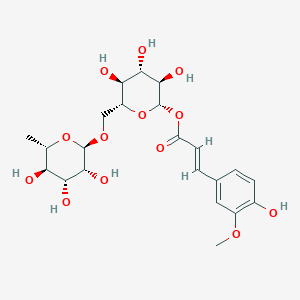
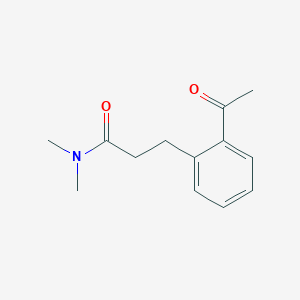
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
